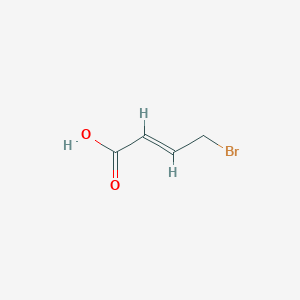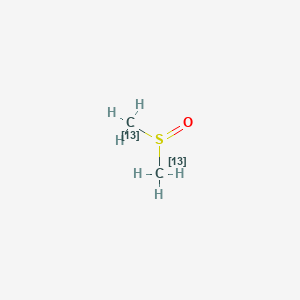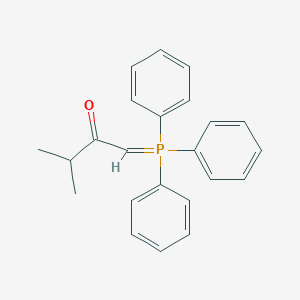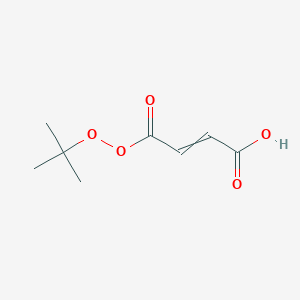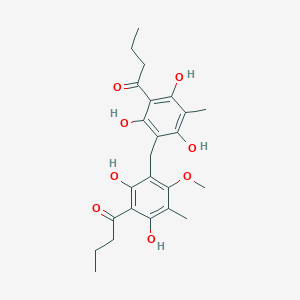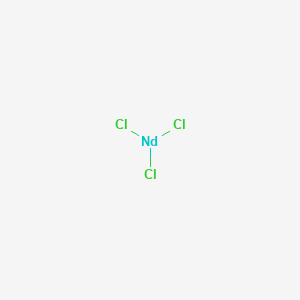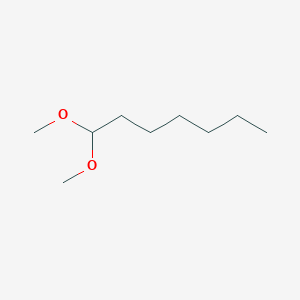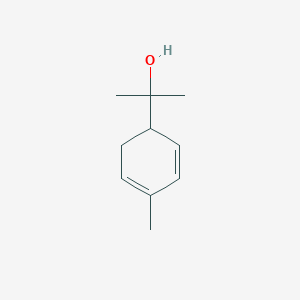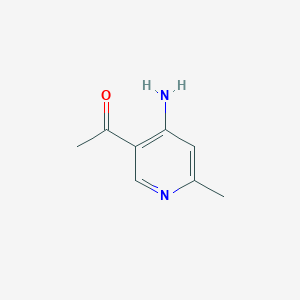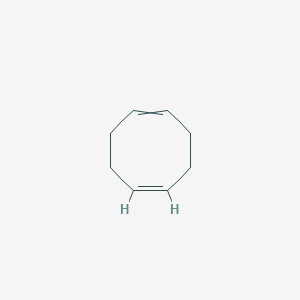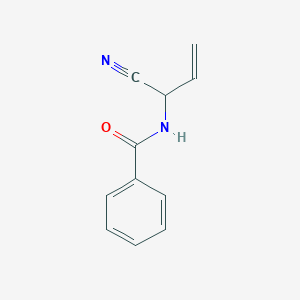
N-(1-Cyanoprop-2-en-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanoprop-2-en-1-yl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a small molecule that belongs to the class of enones and has a molecular weight of 191.23 g/mol.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanoprop-2-en-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(1-Cyanoprop-2-en-1-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(1-Cyanoprop-2-en-1-yl)benzamide inhibits the growth of cancer cells and bacteria. In vivo studies have shown that N-(1-Cyanoprop-2-en-1-yl)benzamide reduces inflammation and pain in animal models of arthritis and other inflammatory diseases. N-(1-Cyanoprop-2-en-1-yl)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Cyanoprop-2-en-1-yl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target site. N-(1-Cyanoprop-2-en-1-yl)benzamide is also relatively easy to synthesize, making it a cost-effective compound for lab experiments. However, one limitation of N-(1-Cyanoprop-2-en-1-yl)benzamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for N-(1-Cyanoprop-2-en-1-yl)benzamide research. One direction is to further investigate the mechanism of action of N-(1-Cyanoprop-2-en-1-yl)benzamide and its potential targets. Another direction is to explore the use of N-(1-Cyanoprop-2-en-1-yl)benzamide as a lead compound for the development of new drugs for various diseases. Additionally, N-(1-Cyanoprop-2-en-1-yl)benzamide could be used as a building block for the synthesis of novel materials with unique properties. Finally, more studies are needed to determine the safety and efficacy of N-(1-Cyanoprop-2-en-1-yl)benzamide in humans.
Métodos De Síntesis
N-(1-Cyanoprop-2-en-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-chloropropenoic acid with benzoyl chloride, followed by the reaction of the resulting product with sodium cyanide and then with hydrochloric acid. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
N-(1-Cyanoprop-2-en-1-yl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(1-Cyanoprop-2-en-1-yl)benzamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. In drug discovery, N-(1-Cyanoprop-2-en-1-yl)benzamide has been used as a lead compound in the development of new drugs for various diseases, including cancer and Alzheimer's disease. In material science, N-(1-Cyanoprop-2-en-1-yl)benzamide has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
137283-01-3 |
|---|---|
Nombre del producto |
N-(1-Cyanoprop-2-en-1-yl)benzamide |
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
N-(1-cyanoprop-2-enyl)benzamide |
InChI |
InChI=1S/C11H10N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h2-7,10H,1H2,(H,13,14) |
Clave InChI |
ZYVJXLIRLXFVIO-UHFFFAOYSA-N |
SMILES |
C=CC(C#N)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
C=CC(C#N)NC(=O)C1=CC=CC=C1 |
Sinónimos |
Benzamide, N-(1-cyano-2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




